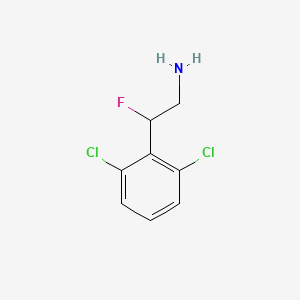

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine

Descripción general

Descripción

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine are cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .

Mode of Action

this compound interacts with its targets by inhibiting the cyclooxygenase enzymes . This inhibition results in a decrease of prostaglandins in peripheral tissues . Prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain in animal models .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, it reduces the production of prostaglandins, which are key players in the inflammation process .

Pharmacokinetics

After oral administration, this compound is 100% absorbed . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of absorption . There is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The molecular and cellular effects of this compound’s action include analgesic, anti-inflammatory, and antipyretic properties . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of the compound is higher under acidic conditions than in neutral and alkaline media .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . For instance, it has been found to inhibit the Carbonyl Reductase enzyme , which plays a crucial role in the development of resistance to anticancer treatment .

Cellular Effects

It has been suggested that the compound may have significant anti-inflammatory effects . In a study, it was found that a single intra-articular administration of a similar compound significantly suppressed pain responses in rats .

Molecular Mechanism

The molecular mechanism of action of 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine is not completely understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-lasting effects on cellular function . In a study, it was found that the compound exerted its anti-inflammatory effect for up to 28 days after a single administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It has been suggested that the compound may undergo bioactivation by cytochrome P450 oxidation to chemically reactive metabolites .

Actividad Biológica

2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various pharmacological applications, particularly in neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a fluorine atom attached to an ethylamine backbone. Its molecular formula is , with a molecular weight of approximately 201.07 g/mol. The presence of halogens (chlorine and fluorine) significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential enzyme inhibition. Research indicates that fluorinated compounds can modulate receptor activities and enhance binding affinities due to the electronegative nature of fluorine, which can stabilize certain conformations of the target proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 (fluoroarylbichalcophene derivative) | 15 | 16 |

| MA-1115 (related aryl compound) | 16 | 32 |

| Control (DMSO) | No inhibition | N/A |

Case Studies

- Study on HIV Inhibition : A related study examined the effects of similar fluorinated compounds on HIV-1. The findings indicated that modifications in the aromatic ring could enhance antiviral activity, suggesting that this compound might also possess antiviral properties if tested against HIV strains .

- Neuropharmacological Applications : Research into fluorinated derivatives has shown promise in modulating GABA receptors, which are critical in neurological disorders. The potential for this compound to act as a GABA receptor modulator could lead to applications in treating anxiety and depression .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have demonstrated varying degrees of cell death across different concentrations. For example, treatments with concentrations ranging from 25 to 100 μM resulted in a significant percentage of cell death in cancer cell lines such as DU145 . While specific data for this compound is not yet available, it is reasonable to hypothesize similar effects based on structural analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions like schizophrenia and depression.

- Mechanism of Action : It acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, which are crucial in modulating mood and behavior.

Antimicrobial Activity

Research indicates that 2-(2,6-Dichlorophenyl)-2-fluoroethan-1-amine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent.

Inflammatory Diseases

The compound is also being studied for its effects on inflammatory responses. It has demonstrated the ability to inhibit neutrophil migration, suggesting applications in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis .

In Vitro Studies

A series of experiments have highlighted the biological activity of this compound:

| Study Type | Biological Activity | Concentration | Effect Observed |

|---|---|---|---|

| In Vitro | Neutrophil Chemotaxis Inhibition | 25 μM | Significant reduction in migration |

| In Vitro | Tumor Cell Invasion Reduction | 25 μM | Decreased invasion in embryonic models |

These findings indicate that the compound may play a role in modulating immune responses and cancer cell behavior.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Pain Models : In rodent models of neuropathic pain, administration resulted in a marked reduction in pain behaviors compared to control groups, indicating its potential as an analgesic .

Industrial Applications

Beyond its medicinal uses, this compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow it to be utilized in producing other complex molecules used across different industries.

Propiedades

IUPAC Name |

2-(2,6-dichlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2FN/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISOHEYVHOGEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.